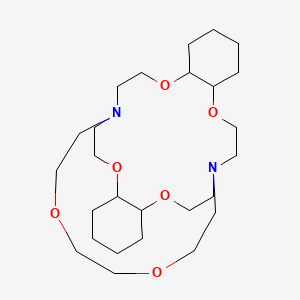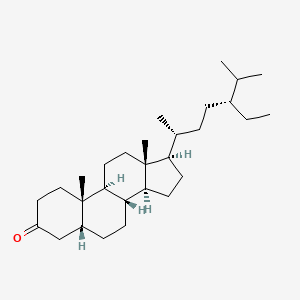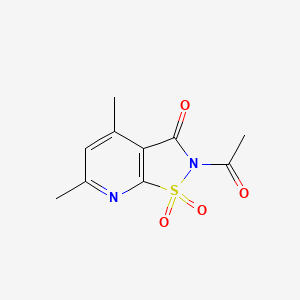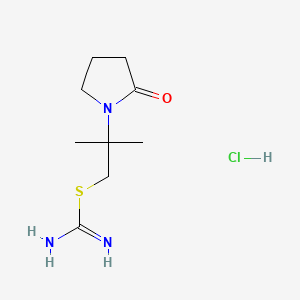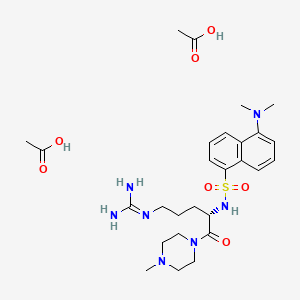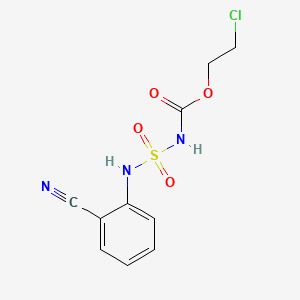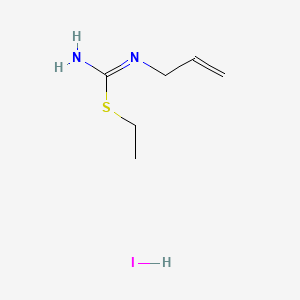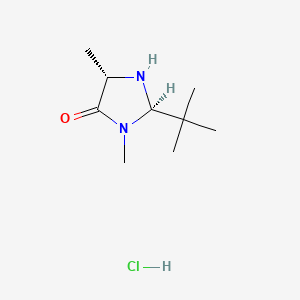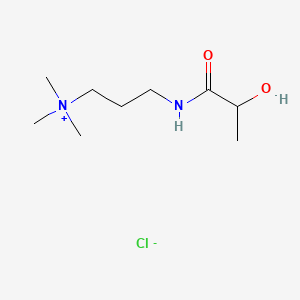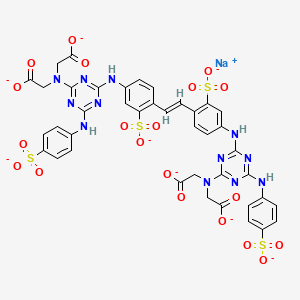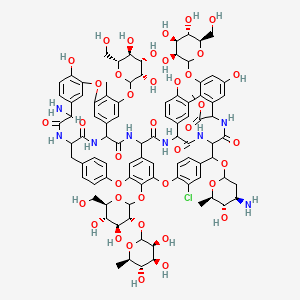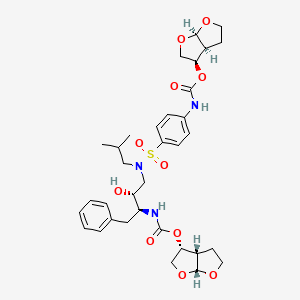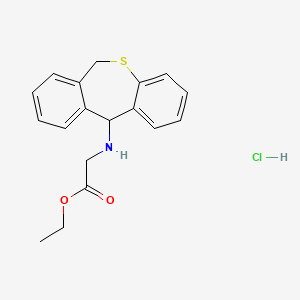
Ethyl 2-(6,11-dihydrodibenzo(b,e)thiepin-11-ylamino)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(6,11-dihydrodibenzo(b,e)thiepin-11-ylamino)acetate hydrochloride is a chemical compound that belongs to the class of dibenzothiepin derivatives. These compounds are known for their diverse biological activities, including antiviral, anti-inflammatory, and analgesic properties . The dibenzothiepin scaffold is commonly used in medicinal chemistry for the development of various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6,11-dihydrodibenzo(b,e)thiepin-11-ylamino)acetate hydrochloride typically involves the reaction of 6,11-dihydrodibenzo(b,e)thiepin-11-one with ethyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to yield the desired product. The crude product is then purified using column chromatography to obtain the pure compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial purification techniques such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6,11-dihydrodibenzo(b,e)thiepin-11-ylamino)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the dibenzothiepin scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted dibenzothiepin derivatives .
Scientific Research Applications
Ethyl 2-(6,11-dihydrodibenzo(b,e)thiepin-11-ylamino)acetate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its antiviral activity, particularly against dengue virus.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and analgesic properties.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(6,11-dihydrodibenzo(b,e)thiepin-11-ylamino)acetate hydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit the dengue virus helicase, thereby preventing viral replication . Additionally, the compound may interact with dopamine receptors, contributing to its analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 2-(6,11-dihydrodibenzo(b,e)thiepin-11-ylamino)acetate hydrochloride can be compared with other dibenzothiepin derivatives such as:
These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activities and applications . The unique combination of the dibenzothiepin scaffold with the ethyl 2-aminoacetate moiety in this compound contributes to its distinct pharmacological profile .
Properties
CAS No. |
117125-53-8 |
|---|---|
Molecular Formula |
C18H20ClNO2S |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
ethyl 2-(6,11-dihydrobenzo[c][1]benzothiepin-11-ylamino)acetate;hydrochloride |
InChI |
InChI=1S/C18H19NO2S.ClH/c1-2-21-17(20)11-19-18-14-8-4-3-7-13(14)12-22-16-10-6-5-9-15(16)18;/h3-10,18-19H,2,11-12H2,1H3;1H |
InChI Key |
PSAWGQATHZKSPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1C2=CC=CC=C2CSC3=CC=CC=C13.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



